molecular formula C17H17ClN2O3 B2379313 N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-52-8

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Numéro de catalogue B2379313
Numéro CAS: 2034237-52-8
Poids moléculaire: 332.78
Clé InChI: AWSDOPCSCQLJFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component in B-cell receptor signaling and is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key component in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK activity by this compound leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of malignant B-cells in vitro and in vivo. In addition, this compound has been shown to inhibit B-cell receptor signaling and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. This compound has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions.

Orientations Futures

There are several potential future directions for the development of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. One area of interest is the combination of this compound with other agents that target B-cell signaling pathways, such as PI3K inhibitors or BCL-2 inhibitors. Another area of interest is the evaluation of this compound in combination with immunotherapeutic agents, such as checkpoint inhibitors or CAR T-cells. Additionally, the development of this compound for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma, is an area of ongoing research.

Méthodes De Synthèse

The synthesis of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with 2-amino-5-methylpyridine to form 2-chloro-N-(5-methylpyridin-2-yl)benzamide. This intermediate is then reacted with tetrahydrofuran-2-ylmethanol in the presence of a base to form this compound.

Applications De Recherche Scientifique

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of B-cell malignancies.

Propriétés

IUPAC Name

N-(2-chlorophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-5-1-2-6-15(14)20-17(21)12-7-8-16(19-10-12)23-11-13-4-3-9-22-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSDOPCSCQLJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.